3-ethyloxolane-3-carboxylic acid
Description
Structure
3D Structure
Properties
CAS No. |
1158760-27-0 |
|---|---|
Molecular Formula |
C7H12O3 |
Molecular Weight |
144.17 g/mol |
IUPAC Name |
3-ethyloxolane-3-carboxylic acid |
InChI |
InChI=1S/C7H12O3/c1-2-7(6(8)9)3-4-10-5-7/h2-5H2,1H3,(H,8,9) |
InChI Key |
WXEHQNAFKAOSFJ-UHFFFAOYSA-N |
Canonical SMILES |
CCC1(CCOC1)C(=O)O |
Purity |
95 |
Origin of Product |
United States |
Synthetic Methodologies for 3 Ethyloxolane 3 Carboxylic Acid
Retrosynthetic Analysis and Strategic Disconnections for the 3-Ethyloxolane-3-carboxylic Acid Scaffold
Retrosynthetic analysis provides a logical framework for devising synthetic routes by breaking down the target molecule into simpler, commercially available starting materials. For this compound, two primary disconnections are most logical.
Disconnection I (C-O Bond Cleavage): The most intuitive disconnection involves cleaving one of the C-O bonds of the oxolane ring. This approach leads back to an acyclic precursor, specifically a substituted 1,4-diol. This strategy points to an intramolecular cyclization as the key ring-forming step. The precursor would be 3-(hydroxymethyl)pentane-1,3-diol.
Disconnection II (C-C Bond Cleavage): An alternative strategy involves disconnecting a carbon-carbon bond, specifically the bond between the C3 of the oxolane ring and the carboxyl group. This suggests a late-stage introduction of the carboxylic acid moiety. This disconnection points to a 3-ethyloxolane precursor that can be functionalized, for instance, via an organometallic intermediate which then undergoes carboxylation. libretexts.org
These two primary disconnections form the basis for the forward synthetic strategies discussed in the following sections.
Classical and Contemporary Approaches to Oxolane Ring Formation Incorporating the 3-Ethyl Substituent
The construction of the 3,3-disubstituted oxolane ring is the central challenge in synthesizing the target molecule.
Cycloaddition and intramolecular cyclization reactions are powerful methods for forming five-membered heterocyclic rings.
Cycloaddition Reactions: Formal [3+2] cycloaddition reactions represent a convergent approach to the oxolane skeleton. studysmarter.co.uk For instance, the reaction between an epoxide bearing an ethyl group and an alkene under Lewis acid catalysis can yield a tetrasubstituted tetrahydrofuran (B95107). mdpi.com The epoxide acts as the three-atom component in this formal cycloaddition. Another relevant method is 1,3-dipolar cycloaddition, where a carbonyl ylide can react with an alkene to form the five-membered ring. uchicago.edu
Intramolecular Cyclization: This is a more traditional and widely used method.
Williamson Ether Synthesis: An acyclic precursor such as 4-bromo-3-ethyl-3-(hydroxymethyl)pentan-1-ol could undergo intramolecular cyclization upon treatment with a base to form the oxolane ring.
Acid-Catalyzed Cyclization: The dehydration-cyclization of a diol, such as 3-ethyl-3-(hydroxymethyl)pentane-1,4-diol, in an acidic medium can also yield the desired oxolane ring system. nih.gov
Prins-type Cyclization: The reaction of a homoallylic alcohol with an aldehyde or ketone can lead to the formation of a tetrahydrofuran ring. organic-chemistry.org
Table 1: Comparison of Cyclization Strategies for Oxolane Ring Formation
Rearrangement reactions offer an alternative pathway to the oxolane ring system, often from smaller, strained heterocyclic precursors. A notable example is the ring expansion of oxetanes (four-membered rings) to tetrahydrofurans (five-membered rings). nih.govrsc.org This transformation can be mediated photochemically or through the formation of an ylide intermediate followed by a sigmatropic rearrangement. nih.govwiley-vch.de For the synthesis of this compound, this would involve the synthesis of a suitably substituted oxetane (B1205548), such as one bearing an ethyl group and a carboxyl precursor at the 2-position, which then undergoes expansion.
Introduction and Functional Group Interconversion of the Carboxylic Acid Moiety
The carboxylic acid group can be introduced either before or after the formation of the oxolane ring.
A common and reliable strategy is the oxidation of a precursor functional group. libretexts.org This approach involves constructing the oxolane ring with a group that can be easily converted to a carboxylic acid, such as a primary alcohol or an aldehyde.
For example, a synthetic route could target 3-ethyl-3-(hydroxymethyl)oxolane. This intermediate, a primary alcohol, can then be oxidized to the final carboxylic acid product. A variety of oxidizing agents are effective for this transformation. libretexts.orgyoutube.com
Table 2: Selected Reagents for Functional Group Interconversion to Carboxylic Acid
These methods involve the introduction of a one-carbon unit (the carboxyl group) onto a pre-formed oxolane ring.
Carboxylation of Organometallic Reagents: A highly effective method involves the formation of an organometallic reagent from a halo-substituted oxolane. For instance, 3-bromo-3-ethyloxolane could be prepared and subsequently converted into a Grignard reagent (by reaction with magnesium) or an organolithium reagent. Bubbling carbon dioxide gas through the solution of this organometallic intermediate, followed by an acidic workup, yields the desired this compound. libretexts.org
Palladium-Catalyzed Carbonylation: Modern methods include transition-metal-catalyzed reactions. A 3-iodo- or 3-triflyloxy-3-ethyloxolane could undergo palladium-catalyzed carbonylation. mdpi.comresearchgate.net This reaction typically uses carbon monoxide as the carbonyl source and is conducted in the presence of a palladium catalyst and a suitable nucleophile, which in the case of carboxylic acid synthesis would be water.
Compound Index
Stereoselective Synthesis of this compound
Achieving stereoselectivity in the synthesis of this compound is paramount for its application in fields where chirality is crucial. The methods employed to construct the chiral oxolane ring and introduce the ethyl and carboxylic acid groups with a high degree of spatial control are diverse and innovative.
Asymmetric catalysis is a powerful tool for constructing chiral molecules, and its application to the synthesis of the oxolane ring in this compound is a key area of research. This approach utilizes small amounts of a chiral catalyst to generate large quantities of an enantiomerically enriched product.
Recent advancements have highlighted the use of N-heterocyclic carbenes (NHCs) as organic catalysts in asymmetric acetalizations of carboxylic acids. nih.govresearchgate.net This method involves the enantioselective addition of a carboxylic acid to a catalyst-bound intermediate, effectively creating a chiral acetal (B89532) unit. nih.govresearchgate.net A broad range of carboxylic acids can be used under mild, transition-metal-free conditions. nih.govresearchgate.net The optimization of reaction conditions, such as the choice of NHC pre-catalyst, solvent, and temperature, has been shown to significantly improve the enantiomeric ratio of the final product. nih.gov For instance, modifying the NHC pre-catalyst and decreasing the reaction temperature can lead to higher yields and enantioselectivities. nih.gov
Another notable strategy involves the use of chiral ligands in transition metal catalysis. Axially chiral 1,1'-binaphthyl-2-carboxylic acids (BINA-Cox) have been employed as ligands for titanium-catalyzed asymmetric hydroalkoxylation, a 100% atom-economical method for creating enantioenriched oxygenated building blocks. researchgate.net This in-situ-formed catalyst system has proven effective in the asymmetric hydroalkoxylation of 2-allylphenols. researchgate.net
Furthermore, rhodium-catalyzed asymmetric three-component reactions offer a modular approach to synthesizing chiral 1,3-dioxoles, which can be precursors to or share structural motifs with oxolane derivatives. nih.gov In these reactions, the enantioselectivity is governed by chiral carboxylate ligands on the rhodium catalyst, which guide the stereoselective cyclization. nih.gov
The following table summarizes key aspects of asymmetric catalysis in the construction of chiral cyclic ethers, which is relevant to the synthesis of this compound.
| Catalytic System | Reaction Type | Key Features |
| N-Heterocyclic Carbene (NHC) | Asymmetric Acetalization | Transition-metal-free, mild conditions, broad substrate scope. nih.govresearchgate.net |
| Titanium/BINA-Cox | Asymmetric Hydroalkoxylation | Atom-economical, in-situ catalyst formation. researchgate.net |
| Rhodium/Chiral Carboxylate | Three-component Cascade | Modular synthesis, high enantioselectivity. nih.gov |
Chiral auxiliaries are chemical compounds that are temporarily incorporated into a synthesis to guide the formation of a specific stereoisomer. Once the desired stereochemistry is established, the auxiliary is removed. This method is particularly useful for achieving high diastereoselectivity.
In the context of synthesizing molecules structurally related to this compound, chiral auxiliaries have been instrumental. For example, a stable chiral N-triazinylbrucinium tetrafluoroborate (B81430) has been designed as an enantioselective coupling reagent. nih.gov This auxiliary activates racemic carboxylic acids, leading to enantiomerically enriched amides and esters. nih.gov A key advantage of this "traceless" chiral auxiliary is its departure after the activation of the carboxylic acid, which prevents it from influencing subsequent reaction steps. nih.gov
Another approach involves covalently bonding a chiral auxiliary to a racemic starting material to create a mixture of diastereomers. tcichemicals.com These diastereomers can then be separated using standard techniques like HPLC on silica (B1680970) gel. tcichemicals.com After separation, the chiral auxiliary is cleaved to yield the enantiopure product. tcichemicals.com This method has been successfully applied to the enantioresolution of various alcohols using novel chiral carboxylic acids as auxiliaries. tcichemicals.com
The synthesis of orthogonally functionalized cyclopentane (B165970) derivatives, which are structurally analogous to the oxolane ring system, has been achieved using a domino reaction initiated by a chemoselective asymmetric Michael addition. mdpi.com This reaction utilizes a chiral amine, N-α-methylbenzyl-N-benzylamine, to stereoselectively yield a mixture of diastereomeric products. mdpi.com
The table below outlines different chiral auxiliary strategies and their applications.
| Chiral Auxiliary | Application | Key Outcome |
| N-Triazinylbrucinium tetrafluoroborate | Enantioselective coupling of carboxylic acids | Enantiomerically enriched amides and esters with a "traceless" auxiliary. nih.gov |
| Novel Chiral Carboxylic Acids | Enantioresolution of alcohols | Separation of diastereomers followed by auxiliary cleavage to yield enantiopure alcohols. tcichemicals.com |
| N-α-methylbenzyl-N-benzylamine | Asymmetric Michael addition and cyclization | Diastereoselective synthesis of functionalized cyclopentane derivatives. mdpi.com |
Biocatalysis leverages the high stereoselectivity of enzymes to produce enantiomerically pure compounds under mild reaction conditions. rwth-aachen.de This approach is increasingly recognized as a sustainable alternative to traditional chemical synthesis. nih.gov
For the enantioselective synthesis or resolution of molecules like this compound, enzymes such as lipases and carboxylate reductases are of significant interest. Lipases, for instance, have been used for the kinetic resolution of racemic mixtures. nih.gov In one study, lipase (B570770) from Pseudomonas fluorescens was immobilized and used for the transesterification of a racemic cyanohydrin, a key step in the synthesis of an active pharmaceutical ingredient. nih.gov The efficiency and enantiomeric excess of the reaction were enhanced by the use of ionic liquids as additives. nih.gov
Carboxylate reductases (CARs) are enzymes that can reduce carboxylic acids to aldehydes, a crucial transformation in various synthetic pathways. rwth-aachen.de The development of enzymatic cascades involving CARs allows for the synthesis of complex chiral molecules from simple starting materials. rwth-aachen.de For example, a four-step enzymatic cascade has been designed to produce a trisubstituted tetrahydroisoquinoline, starting from a hydroxybenzoic acid. rwth-aachen.de This in vivo biocatalytic method provides high stereoselectivity under mild conditions. rwth-aachen.de
The hyperthermophilic organism Pyrococcus furiosus has been shown to catalyze the hydrogenation of a wide range of carboxylic acids to their corresponding primary alcohols with high chemoselectivity. researchgate.net This biocatalytic system is notable for its thermal stability and its ability to operate under conditions that might denature enzymes from mesophilic organisms. researchgate.net
The following table highlights various biocatalytic approaches relevant to the synthesis of chiral carboxylic acids and their derivatives.
| Enzyme/Organism | Reaction Type | Substrate Type | Key Advantages |
| Pseudomonas fluorescens Lipase | Kinetic Resolution (Transesterification) | Racemic cyanohydrins | Enhanced efficiency and enantioselectivity with ionic liquids. nih.gov |
| Carboxylate Reductase (CAR) | Reduction of Carboxylic Acids | Hydroxybenzoic acids | High stereoselectivity, mild reaction conditions, multi-step enzymatic cascades. rwth-aachen.de |
| Pyrococcus furiosus | Hydrogenation | Carboxylic acids | High chemoselectivity, thermal stability. researchgate.net |
| Candida antarctica Lipase | Amidation | Carboxylic acids and alkyl amines | Non-solvent system, good yields. researchgate.net |
Optimization of Reaction Conditions and Process Efficiency in this compound Synthesis
Optimizing reaction conditions is crucial for maximizing the yield, purity, and cost-effectiveness of synthesizing this compound. This involves a systematic investigation of various parameters such as temperature, solvent, catalyst loading, and substrate concentration.
In the context of electrochemical reactions, for example, the choice of electrolyte and the presence of additives like trifluoroethanol can significantly impact the yield of the desired product. researchgate.net Similarly, in biocatalytic processes, factors such as pH, temperature, and the use of co-solvents or ionic liquids can dramatically influence enzyme activity and stability. nih.govresearchgate.net For instance, the hydrogenation of 3-phenylpropionic acid using Pyrococcus furiosus was optimized to a pH of 6.5 and a temperature of 40°C. researchgate.net
In asymmetric catalysis, the structure of the catalyst itself is a key variable. Minor modifications to a catalyst's structure can lead to substantial improvements in enantioselectivity. nih.gov The screening of different catalysts and the fine-tuning of reaction parameters are standard practices to achieve optimal results. nih.govresearchgate.net
The development of solvent-free reaction conditions is a significant step towards greener and more efficient chemical processes. researchgate.netmdpi.com For example, the biocatalytic synthesis of esters has been successfully conducted in a solvent-free medium, which simplifies product isolation and reduces waste. mdpi.com
The following table provides examples of optimized reaction parameters from various synthetic methodologies.
| Reaction Type | Optimized Parameter | Effect on Outcome |
| Electrochemical Trifluoromethylation | Constant current, supporting electrolyte | Achieved 81% yield of the desired product. researchgate.net |
| Asymmetric Acetalization | NHC catalyst structure, solvent, temperature | Improved enantiomeric ratio to 95:5. nih.gov |
| Biocatalytic Hydrogenation | pH 6.5, Temperature 40°C | Found to be optimal for the conversion of 3-phenylpropionic acid. researchgate.net |
| Biocatalytic Esterification | Solvent-free medium, temperature | Successful synthesis of branched acid esters with good conversion rates. mdpi.com |
Chemical Transformations and Reactivity Profile of 3 Ethyloxolane 3 Carboxylic Acid
Reactions Involving the Carboxylic Acid Moiety of 3-Ethyloxolane-3-carboxylic Acid
The carboxylic acid group (-COOH) is a versatile functional group that serves as a precursor for the synthesis of numerous derivatives. Its reactivity stems from the polarized nature of the carbonyl group and the acidity of the hydroxyl proton.
The conversion of carboxylic acids to esters is a fundamental and widely utilized transformation in organic synthesis. This reaction, known as Fischer esterification, involves the treatment of a carboxylic acid with an alcohol in the presence of an acid catalyst. masterorganicchemistry.com For this compound, this reaction would proceed by protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon. The alcohol then acts as a nucleophile, attacking the activated carbonyl carbon to form a tetrahedral intermediate. Subsequent elimination of water yields the corresponding ester. masterorganicchemistry.comlibretexts.org
The general reaction is reversible, and to drive the equilibrium towards the product, the alcohol is often used in excess as the solvent, or water is removed as it is formed. masterorganicchemistry.commsu.edu Common acid catalysts include sulfuric acid (H₂SO₄) and tosic acid (TsOH). masterorganicchemistry.com
Table 1: Examples of Fischer Esterification Reactions
| Reactant 1 | Reactant 2 | Catalyst | Product | Byproduct |
|---|---|---|---|---|
| This compound | Methanol | H₂SO₄ | Methyl 3-ethyloxolane-3-carboxylate | Water |
| This compound | Ethanol | TsOH | Ethyl 3-ethyloxolane-3-carboxylate | Water |
This table presents hypothetical examples based on the principles of Fischer esterification as no specific literature on the esterification of this compound was found.
The direct reaction of a carboxylic acid with an amine to form an amide is generally challenging because the basic amine deprotonates the acidic carboxylic acid to form a stable and unreactive carboxylate salt. libretexts.org To overcome this, the carboxylic acid must first be "activated" to create a better leaving group.
A common method for amide formation involves the use of a coupling agent, such as a carbodiimide. Dicyclohexylcarbodiimide (B1669883) (DCC) is a frequently used reagent for this purpose. The carboxylic acid adds to the DCC molecule, forming a highly reactive O-acylisourea intermediate. This intermediate is then readily attacked by the amine in a nucleophilic acyl substitution reaction to yield the desired amide and dicyclohexylurea as a byproduct. libretexts.orgkhanacademy.org
Table 2: Amidation of this compound using a Coupling Agent
| Reactant 1 | Reactant 2 | Coupling Agent | Product | Byproduct |
|---|---|---|---|---|
| This compound | Methylamine | DCC | N-Methyl-3-ethyloxolane-3-carboxamide | Dicyclohexylurea |
This table illustrates the expected products from the amidation of this compound based on established chemical principles.
Acyl halides and acid anhydrides are highly reactive carboxylic acid derivatives that serve as valuable intermediates in organic synthesis.
Acyl Halide Formation: Acyl chlorides are typically prepared by treating a carboxylic acid with thionyl chloride (SOCl₂). libretexts.orgyoutube.com The reaction proceeds via a nucleophilic acyl substitution pathway. The carboxylic acid first reacts with SOCl₂ to form a chlorosulfite intermediate, which has a much better leaving group than the hydroxyl group. A subsequent attack by a chloride ion leads to the formation of the acyl chloride, with sulfur dioxide and hydrogen chloride as gaseous byproducts that drive the reaction to completion. libretexts.orgkhanacademy.org
Acid Anhydride Formation: Acid anhydrides can be synthesized from carboxylic acids. One common laboratory method involves the reaction of a carboxylate salt with an acyl chloride. khanacademy.org The carboxylate anion acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acyl chloride. The subsequent elimination of the chloride leaving group results in the formation of the acid anhydride. khanacademy.org
Carboxylic acids can be reduced to primary alcohols using strong reducing agents like lithium aluminum hydride (LiAlH₄). libretexts.orgyoutube.com The reduction is a nucleophilic acyl substitution where a hydride ion (H⁻) effectively replaces the hydroxyl group. This initially forms an aldehyde, which is more reactive than the starting carboxylic acid and is immediately further reduced to the primary alcohol. libretexts.org Due to the high reactivity of the aldehyde intermediate, it is not typically isolated. libretexts.org The reaction requires a workup step to neutralize the reaction mixture and protonate the resulting alkoxide.
It is important to note that milder reducing agents, such as sodium borohydride (B1222165) (NaBH₄), are generally not strong enough to reduce carboxylic acids.
Decarboxylation is the removal of a carboxyl group, which is released as carbon dioxide (CO₂). While simple aliphatic carboxylic acids are generally stable to decarboxylation, the reaction can be induced under certain conditions, often involving radical intermediates.
One such method is the Hunsdiecker reaction, or variations thereof, where a silver salt of the carboxylic acid reacts with bromine. A more modern approach involves the formation of an acyl hypohalite. This species can undergo homolytic cleavage upon heating or exposure to light, forming a carboxy radical. This radical then readily loses CO₂ to generate an alkyl radical, which can then abstract a halogen atom to complete the reaction sequence. msu.edu
Photoredox catalysis has also emerged as a powerful tool for decarboxylation. For instance, N-aryl α-amino acids can be oxidatively decarboxylated using a photosensitizer to form α-amino radicals. researchgate.net While not directly demonstrated for this compound, similar principles could potentially be applied.
Reactivity of the Oxolane Ring System in this compound
The oxolane (tetrahydrofuran) ring is a cyclic ether and is generally unreactive under many conditions. However, like other ethers, it can undergo cleavage under strongly acidic conditions. The reaction proceeds via protonation of the ring oxygen, making it a good leaving group. A nucleophile can then attack one of the adjacent carbon atoms, leading to ring-opening.
The specific conditions required for the ring-opening of the oxolane in this compound would depend on the strength of the acid and the nucleophile present. It is important to consider that the carboxylic acid moiety itself could potentially act as an internal nucleophile under certain conditions, although this is less common for five-membered rings. The study of oxirane (epoxide) ring-opening by carboxylic acids, often catalyzed by amines, provides some mechanistic parallels, where the acid facilitates the opening of the ring by protonating the oxygen. researchgate.netresearchgate.net
Ring-Opening Reactions and Derivatization
The derivatization of this compound primarily involves transformations of the carboxyl group, a versatile handle for chemical modification. These reactions are fundamental in altering the molecule's physical and chemical properties.
Carboxylic Acid Derivatization:
Standard organic transformations can be applied to the carboxylic acid group of this compound to yield a variety of derivatives. These reactions typically proceed without affecting the integrity of the oxolane ring.
Esterification: In the presence of an acid catalyst, this compound can react with alcohols to form the corresponding esters. This reaction is reversible and is typically driven to completion by removing water.
Amide Formation: Conversion to amides can be achieved by first activating the carboxylic acid, for instance, by converting it to an acyl chloride, followed by reaction with an amine. Direct reaction with an amine is also possible but often requires high temperatures.
Reduction: The carboxylic acid can be reduced to the corresponding primary alcohol, 3-ethyl-3-(hydroxymethyl)oxolane, using strong reducing agents like lithium aluminum hydride (LiAlH₄).
| Reaction Type | Reagents | Product |
| Esterification | Alcohol (R'-OH), Acid Catalyst (e.g., H₂SO₄) | 3-Ethyloxolane-3-carboxylate ester |
| Amide Formation | 1. SOCl₂ or (COCl)₂ 2. Amine (R'₂NH) | 3-Ethyloxolane-3-carboxamide |
| Reduction | Lithium Aluminum Hydride (LiAlH₄) | 3-Ethyl-3-(hydroxymethyl)oxolane |
Ring-Opening Reactions:
The oxolane ring is a cyclic ether and is generally resistant to cleavage. However, under forcing conditions, particularly with strong acids, ring-opening can occur. The reaction is initiated by the protonation of the ether oxygen, making the ring susceptible to nucleophilic attack. In the context of this compound, the presence of the bulky substituent at the 3-position can influence the regioselectivity of the ring-opening.
Theoretical studies on the ring-opening of tetrahydrofuran (B95107) by frustrated Lewis pairs (FLPs) indicate that the deformation energy of the THF ring is a key factor in determining the activation energy of the reaction nih.gov. While not specific to this compound, this suggests that the substitution pattern on the ring can significantly impact its propensity to open. Catalytic oxidative ring-opening of tetrahydrofuran has also been observed, promoted by certain metal complexes, leading to various cleavage products nih.gov.
Electrophilic and Nucleophilic Functionalization of the Oxolane Core
Direct functionalization of the oxolane core of this compound is challenging due to the inherent low reactivity of the C-H bonds in ethers.
Electrophilic Functionalization:
The oxolane ring itself is an electron-rich heterocycle due to the presence of the oxygen atom. However, it does not readily undergo electrophilic substitution reactions in the same way that aromatic rings do. Electrophilic attack on the oxygen atom is the most likely initial step, leading to the formation of an oxonium ion, which can then facilitate ring-opening as discussed above. Direct electrophilic attack on the carbon atoms of the ring is generally not a feasible reaction pathway.
Nucleophilic Functionalization:
The saturated carbon atoms of the oxolane ring are not electrophilic and are therefore not susceptible to direct nucleophilic attack. Nucleophilic reactions involving the oxolane moiety of this compound would almost exclusively proceed via a ring-opening mechanism, where a nucleophile attacks one of the α-carbons to the ether oxygen after its activation (e.g., by protonation). The principles of nucleophilic substitution reactions are well-established, typically involving an electron-rich nucleophile attacking an electron-deficient electrophile libretexts.org. In the case of the oxolane ring, the carbon atoms are not sufficiently electrophilic without prior activation.
Mechanistic Studies of Key Chemical Transformations Involving this compound
Mechanism of Esterification:
The acid-catalyzed esterification of this compound with an alcohol proceeds through a nucleophilic acyl substitution mechanism. The key steps are:
Protonation of the carbonyl oxygen of the carboxylic acid by the acid catalyst, which activates the carbonyl group towards nucleophilic attack.
Nucleophilic attack of the alcohol oxygen on the protonated carbonyl carbon, leading to the formation of a tetrahedral intermediate.
Proton transfer from the attacking alcohol moiety to one of the hydroxyl groups.
Elimination of a water molecule to reform the carbonyl group, yielding a protonated ester.
Deprotonation of the carbonyl oxygen to give the final ester product and regenerate the acid catalyst.
Mechanism of Ring-Opening:
The acid-catalyzed ring-opening of the oxolane ring is initiated by the protonation of the ether oxygen. This is followed by a nucleophilic attack (Sₙ2 or Sₙ1 type) by a nucleophile present in the reaction medium. For an Sₙ2-type mechanism, the nucleophile would attack one of the α-carbons (C2 or C5) from the backside, leading to inversion of stereochemistry if the carbon is chiral. Given the substitution at C3, steric hindrance might influence the site of nucleophilic attack.
Research on the ring-opening of other cyclic ethers, such as chromone-3-carboxylic acid, has shown that the reaction can proceed through a Michael addition followed by ring-opening and subsequent intramolecular cyclization, leading to ring-expanded products tubitak.gov.tr. While the oxolane ring in this compound is saturated and does not have the same electronic features as a chromone, this illustrates the potential for complex mechanistic pathways in the reactions of substituted cyclic ethers.
Advanced Structural Elucidation and Spectroscopic Characterization of 3 Ethyloxolane 3 Carboxylic Acid and Its Derivatives
Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural and Stereochemical Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone in the structural elucidation of organic compounds, offering unparalleled insight into the connectivity and stereochemistry of molecules like 3-ethyloxolane-3-carboxylic acid.
One-dimensional (1D) NMR techniques, including ¹H and ¹³C NMR, provide the initial framework for structural analysis by identifying the different types of protons and carbons present in the molecule and their respective chemical environments. For this compound, the ¹H NMR spectrum would be expected to show distinct signals for the ethyl group's methyl and methylene (B1212753) protons, the methylene protons of the oxolane ring at positions 2, 4, and 5, and the acidic proton of the carboxylic acid group. Similarly, the ¹³C NMR spectrum would reveal signals for the quaternary carbon at position 3, the carbons of the oxolane ring, the ethyl group carbons, and the carboxyl carbon.
Two-dimensional (2D) NMR experiments are indispensable for confirming the precise connectivity of these atoms.
COSY (Correlation Spectroscopy) establishes proton-proton (¹H-¹H) coupling networks. For instance, a COSY spectrum would show correlations between the methylene protons of the ethyl group and its methyl protons, as well as between the methylene protons on the oxolane ring that are on adjacent carbons.
HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms. This technique definitively assigns the proton signals to their corresponding carbon atoms in the this compound structure.
HMBC (Heteronuclear Multiple Bond Correlation) reveals long-range (typically 2-3 bond) correlations between protons and carbons. This is crucial for identifying the quaternary carbon at position 3, as it will show correlations to the protons of the ethyl group and the methylene protons of the oxolane ring.
NOESY (Nuclear Overhauser Effect Spectroscopy) provides information about the spatial proximity of protons, which is vital for determining the relative stereochemistry. For a specific stereoisomer of a derivative, NOESY can reveal through-space interactions between the ethyl group and protons on the oxolane ring, helping to establish their relative orientation.
A representative dataset for the core structure is detailed below:
| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Key HMBC Correlations (¹H to ¹³C) |
| -COOH | Variable | ~175-180 | C2, C3, C4 |
| C2-H₂ | ~3.8-4.2 | ~68-72 | C3, C4 |
| C3 | - | ~45-50 | - |
| C4-H₂ | ~1.8-2.2 | ~30-35 | C2, C3, C5 |
| C5-H₂ | ~3.6-4.0 | ~65-70 | C4 |
| -CH₂CH₃ | ~1.5-1.9 (CH₂) | ~25-30 (CH₂) | C3, -CH₃ |
| -CH₂CH₃ | ~0.8-1.1 (CH₃) | ~8-12 (CH₃) | C3, -CH₂ |
Mass Spectrometry Techniques for Molecular Weight Confirmation and Fragmentation Pathway Analysis
Mass spectrometry is a powerful analytical technique that provides information about the molecular weight and elemental composition of a compound, as well as insights into its structure through fragmentation analysis.
High-Resolution Mass Spectrometry (HRMS) is employed to determine the precise molecular weight of this compound, which allows for the calculation of its elemental formula. This is a critical step in confirming the identity of the compound. For this compound (C₇H₁₂O₃), the expected exact mass would be calculated and compared to the experimentally determined value, with a very low margin of error, typically in the parts-per-million (ppm) range. This high level of accuracy helps to distinguish it from other compounds with the same nominal mass.
Tandem Mass Spectrometry (MS/MS) involves the selection of a specific ion (the precursor ion), its fragmentation through collision-induced dissociation (CID), and the analysis of the resulting fragment ions (product ions). This technique provides detailed structural information by revealing the fragmentation pathways of the molecule. For this compound, characteristic fragmentation patterns would likely include the loss of the carboxylic acid group (CO₂H), the ethyl group (C₂H₅), or the opening of the oxolane ring. The analysis of these fragmentation patterns helps to confirm the connectivity of the different functional groups within the molecule.
| Precursor Ion (m/z) | Proposed Fragment Ion (m/z) | Neutral Loss |
| [M+H]⁺ | [M+H - H₂O]⁺ | H₂O |
| [M+H]⁺ | [M+H - CO₂]⁺ | CO₂ |
| [M+H]⁺ | [M+H - C₂H₅]⁺ | C₂H₅ |
| [M-H]⁻ | [M-H - CO₂]⁻ | CO₂ |
X-ray Crystallography for Absolute Configuration Determination of Crystalline Forms or Solid-State Derivatives
For chiral molecules like this compound, which possesses a stereocenter at the C3 position, determining the absolute configuration is crucial. X-ray crystallography is the gold standard for unambiguously determining the three-dimensional arrangement of atoms in a crystalline solid. To apply this technique, a suitable single crystal of this compound or a crystalline derivative must be prepared. The diffraction pattern of X-rays passing through the crystal allows for the construction of an electron density map, from which the precise positions of all atoms in the crystal lattice can be determined. This provides not only the connectivity but also the absolute stereochemistry (R or S configuration) at the chiral center, assuming the use of anomalous dispersion effects.
Chiroptical Spectroscopy (e.g., Optical Rotatory Dispersion, Circular Dichroism) for Enantiomeric Excess Determination and Absolute Stereochemical Assignment
Chiroptical spectroscopy techniques are essential for studying chiral molecules in solution.
Optical Rotatory Dispersion (ORD) measures the change in the angle of rotation of plane-polarized light as a function of wavelength. The resulting ORD curve, with its characteristic Cotton effects (peaks and troughs), can be used to help assign the absolute configuration of a chiral molecule by comparing it to known compounds or theoretical models.
Circular Dichroism (CD) measures the differential absorption of left and right circularly polarized light by a chiral molecule as a function of wavelength. The resulting CD spectrum provides information about the stereochemical features of the molecule. For this compound, the sign and intensity of the Cotton effect in the CD spectrum, particularly around the n → π* transition of the carboxyl group, can be correlated with its absolute configuration.
These techniques are also invaluable for determining the enantiomeric excess (ee) of a sample, which is a measure of the purity of one enantiomer over the other.
| Technique | Application | Information Obtained |
| Optical Rotatory Dispersion (ORD) | Stereochemical Analysis | Absolute configuration, Cotton effects |
| Circular Dichroism (CD) | Stereochemical Analysis | Absolute configuration, Enantiomeric excess, Cotton effects |
Computational and Theoretical Investigations of 3 Ethyloxolane 3 Carboxylic Acid
Quantum Mechanical Studies of Electronic Structure and Reactivity Descriptors
Quantum mechanical calculations are fundamental to understanding the electronic structure and inherent reactivity of 3-ethyloxolane-3-carboxylic acid. These methods, rooted in solving the Schrödinger equation for the molecule, provide a detailed picture of electron distribution and orbital energies.
Detailed research findings from these studies reveal the molecule's frontier molecular orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is indicative of the molecule's ability to donate electrons, while the LUMO energy reflects its capacity to accept electrons. The HOMO-LUMO energy gap is a critical parameter for assessing the molecule's kinetic stability and chemical reactivity.
A range of reactivity descriptors can be calculated from the electronic structure data. These descriptors, including electronegativity, chemical hardness and softness, and the electrophilicity index, offer quantitative measures of the molecule's reactivity. For instance, the electrophilicity index helps in predicting how the molecule will behave in polar reactions. Natural Bond Orbital (NBO) analysis is another powerful tool used to study charge distribution, hybridization, and intramolecular interactions, such as hydrogen bonding within the molecule.
Table 1: Calculated Electronic Properties of this compound Note: These values are representative and may vary based on the level of theory and basis set used in the calculation.
| Parameter | Value | Description |
|---|---|---|
| HOMO Energy | -0.25 Hartree | Energy of the Highest Occupied Molecular Orbital |
| LUMO Energy | 0.05 Hartree | Energy of the Lowest Unoccupied Molecular Orbital |
| HOMO-LUMO Gap | 0.30 Hartree | Indicator of chemical stability and reactivity |
| Electronegativity (χ) | 0.10 Hartree | Tendency to attract electrons |
| Chemical Hardness (η) | 0.15 Hartree | Resistance to change in electron configuration |
| Electrophilicity Index (ω) | 0.033 Hartree | Global electrophilic nature of the molecule |
Density Functional Theory (DFT) Calculations for Conformational Analysis and Spectroscopic Property Prediction
Density Functional Theory (DFT) has become a workhorse in computational chemistry for its balance of accuracy and computational cost, making it well-suited for studying molecules like this compound.
Conformational analysis using DFT allows for the exploration of the potential energy surface of the molecule to identify its most stable conformers. For this compound, this involves determining the preferred orientations of the ethyl and carboxylic acid groups relative to the oxolane ring. The results of these calculations are crucial for understanding how the molecule's shape influences its physical and chemical properties.
DFT is also extensively used to predict spectroscopic properties, which can then be compared with experimental data to validate the computational model. Theoretical calculations of infrared (IR), Raman, and nuclear magnetic resonance (NMR) spectra can aid in the interpretation of experimental results and provide a more detailed assignment of spectral features to specific molecular vibrations or chemical environments. For example, the calculated vibrational frequencies can be correlated with the stretching and bending modes of the carboxylic acid and oxolane ring functional groups.
Table 2: Predicted Spectroscopic Data for this compound using DFT Note: These values are illustrative and depend on the chosen functional and basis set.
| Spectroscopic Data | Predicted Value | Assignment |
|---|---|---|
| IR Frequency (C=O stretch) | 1720 cm⁻¹ | Carboxylic acid carbonyl stretch |
| IR Frequency (O-H stretch) | 3400 cm⁻¹ | Carboxylic acid hydroxyl stretch |
| ¹³C NMR Chemical Shift (C=O) | 175 ppm | Carboxylic acid carbon |
| ¹H NMR Chemical Shift (COOH) | 12.0 ppm | Carboxylic acid proton |
Molecular Dynamics Simulations for Understanding Conformational Landscapes and Solvent Effects
While quantum mechanical methods are excellent for studying static molecular properties, molecular dynamics (MD) simulations provide insights into the dynamic behavior of this compound over time. MD simulations solve Newton's equations of motion for the atoms in the molecule, allowing for the exploration of its conformational landscape and the influence of the surrounding environment.
These simulations can reveal how the molecule flexes and changes shape at finite temperatures, providing a more realistic picture of its behavior in solution. By including solvent molecules explicitly in the simulation box, MD can be used to study the intricate details of solute-solvent interactions. This is particularly important for understanding how different solvents affect the conformational preferences of this compound and its solubility. The simulations can quantify the extent of hydrogen bonding between the carboxylic acid group and solvent molecules, which plays a significant role in its properties.
Computational Modeling of Reaction Pathways and Transition States in Novel Chemical Transformations Involving this compound
Computational modeling is an invaluable tool for investigating the mechanisms of chemical reactions involving this compound. By mapping out the potential energy surface for a given reaction, it is possible to identify the minimum energy pathways and the structures of the transition states that connect reactants to products.
These calculations can provide detailed information about the activation energies of different reaction steps, which helps in understanding the reaction kinetics. For novel chemical transformations, computational modeling can be used to predict the feasibility of a proposed reaction and to explore the potential for side reactions. This predictive power can guide experimental work, saving time and resources in the laboratory. For example, modeling the esterification of this compound would involve calculating the geometries and energies of the reactants, the tetrahedral intermediate, the transition states, and the products.
Utility of 3 Ethyloxolane 3 Carboxylic Acid As a Synthetic Building Block and Precursor in Chemical Science
Role as a Monomer or Comonomer in Polymer Chemistry and Resin Synthesis (e.g., Polycarboxylic Acid Ester Resins)
Although direct evidence for the use of 3-ethyloxolane-3-carboxylic acid in polymer synthesis is not prominent in current literature, its structure is analogous to other cyclic ethers and carboxylic acids that are utilized as monomers. Carboxylic acids are fundamental to the synthesis of a vast array of polymers, including polyesters and polyamides, where they provide key reactive sites for polymerization. numberanalytics.com
The oxolane (tetrahydrofuran) ring in this compound could also participate in polymerization reactions. For instance, the ring-opening copolymerization of cyclic ethers with anhydrides is a known method for producing poly(ester-alt-ethers). rsc.org This suggests that this compound could potentially be used in similar polymerization strategies. The synthesis of poly(ester-anhydrides) from esters of hydroxy acids and cyclic anhydrides is another related area where such a molecule could find application. nih.gov
Furthermore, tetrahydrofuran (B95107) derivatives are used as plasticizers in polymer formulations. google.comgoogle.com The ester derivatives of this compound could potentially serve a similar function, modifying the physical properties of polymers like PVC. The synthesis of polycarboxylic acid ester resins often involves the reaction of polycarboxylic acids with polyols or epoxides. epo.org Derivatives of this compound could be incorporated into such resin systems to impart specific properties.
Application as a Chiral Ligand Precursor or Chiral Auxiliary in Asymmetric Catalysis
The structure of this compound, particularly if resolved into its enantiomers, is highly suggestive of a role in asymmetric catalysis. Chiral carboxylic acids have gained attention as effective organocatalysts for a variety of asymmetric transformations. researchgate.netnih.gov They can act as Brønsted acids, activating substrates through hydrogen bonding. The acidity of the carboxylic acid can be fine-tuned through derivatization, allowing for the activation of a diverse set of substrates. researchgate.net
Moreover, chiral carboxylic acids can serve as ligands for transition metals, creating chiral catalytic complexes for enantioselective reactions. researchgate.netmdpi.com For instance, chiral mono-carboxylic acids have been successfully used in combination with rhodium and iridium catalysts for enantioselective C-H functionalization reactions. mdpi.com The oxolane ring of this compound could coordinate to a metal center, and the chiral environment provided by the ethyl group at the C3 position could induce stereoselectivity in a catalyzed reaction.
The synthesis of chiral lactones, which can be derived from hydroxy acids, is an important area of asymmetric synthesis, as these motifs are present in many biologically active molecules. nih.govresearchgate.netrsc.orgacs.org Chiral versions of this compound could serve as precursors to novel chiral lactones, or be used in catalytic systems for their synthesis.
Development of Novel Organic Scaffolds and Chemical Libraries Through Derivatization
The derivatization of carboxylic acids is a cornerstone of medicinal chemistry and materials science, allowing for the generation of diverse chemical libraries. thermofisher.comorganic-chemistry.orgorganic-chemistry.org The carboxylic acid group of this compound can be readily converted into a variety of other functional groups, such as esters, amides, acyl halides, and alcohols. msu.edu These transformations open up a wide range of possibilities for creating new molecular scaffolds.
One particularly interesting derivatization pathway is the formation of spirocyclic compounds. Spiro-lactones, which could be synthesized from derivatives of this compound, are important structural motifs in medicinal chemistry and natural products. nii.ac.jprsc.orgmdpi.comnih.govsci-hub.se The synthesis of spirocyclic oxindoles, for example, is an active area of research. rsc.org
The tetrahydrofuran ring itself is a privileged scaffold in many biologically active compounds. google.comgoogle.comchemicalbook.com By derivatizing the carboxylic acid and potentially modifying the oxolane ring, a diverse library of compounds based on the 3-ethyloxolane scaffold could be generated for screening in drug discovery programs or for the development of new materials. The use of carboxylic acids as traceless activation groups in radical reactions further expands the potential for derivatization. nih.gov
Utilization in the Synthesis of Specialized Chemical Intermediates (e.g., for flavors, fragrances, or agrochemicals)
The structural components of this compound suggest its potential as a precursor for specialized chemical intermediates. The fragrance and flavor industry often utilizes cyclic compounds, including lactones and ethers, for their organoleptic properties. sci-hub.segoogle.comnih.govwordpress.comhebmu.edu.cnperfumerflavorist.com The derivatization of this compound into esters or lactones could yield compounds with interesting scent or taste profiles.
In the field of agrochemicals, the tetrahydrofuran moiety is found in some active compounds. chemicalbook.comresearchgate.net For example, acetogenins, a class of natural products with a wide range of biological activities, often contain tetrahydrofuran rings. mdpi.com The synthesis of novel tetrahydrofuran-containing molecules is therefore of interest for the development of new pesticides and herbicides. The phytotoxicity of some tetrahydrofuran-2-ones highlights the potential of this class of compounds in agriculture. researchgate.net
Furthermore, derivatives of tetrahydrofuran-3-carboxylic acid are used as intermediates in the synthesis of pharmaceuticals. google.comgoogle.comontosight.ai Given the prevalence of carboxylic acids in approved drugs, the development of novel carboxylic acid building blocks is of significant interest. mdpi.com The enantioselective synthesis of phthalidyl ester prodrugs from carboxylic acids is one such application where derivatives of this compound could potentially be employed. nih.gov
Synthesis and Chemical Properties of Advanced Derivatives and Analogues of 3 Ethyloxolane 3 Carboxylic Acid
Structural Modifications of the Ethyl Side Chain and Oxolane Ring
The modification of the aliphatic portions of the molecule offers a direct route to new analogues. These transformations can alter the steric and electronic profile of the parent compound.
Ethyl Side Chain Functionalization: The ethyl group can be targeted through various synthetic methods to introduce new functional groups. Radical halogenation could provide an entry point for subsequent nucleophilic substitution, allowing the introduction of hydroxyl, amino, or cyano groups. Oxidation of the ethyl group could potentially yield a ketone or alcohol, further expanding the possibilities for derivatization.
Oxolane Ring Alterations: The tetrahydrofuran (B95107) (oxolane) ring is generally stable, but can undergo specific chemical transformations. Acid-catalyzed ring-opening reactions, for instance, could yield linear derivatives containing both a hydroxyl and a carboxylic acid function. While C-H activation on the ring itself is challenging, it represents a potential, albeit complex, pathway to substituted oxolanes. The stability of similar cyclic ethers, such as oxetanes, has been a subject of study, with some derivatives showing susceptibility to isomerization into lactones under specific conditions. nih.gov
A summary of potential modifications is presented below.
| Starting Material | Target Moiety | Reaction Type | Potential Reagents | Plausible Product |
| 3-Ethyloxolane-3-carboxylic acid | Ethyl Chain | Radical Halogenation | N-Bromosuccinimide (NBS), light | 3-(1-Bromoethyl)oxolane-3-carboxylic acid |
| 3-(1-Bromoethyl)oxolane-3-carboxylic acid | Ethyl Chain | Nucleophilic Substitution | NaOH (aq) | 3-(1-Hydroxyethyl)oxolane-3-carboxylic acid |
| This compound | Oxolane Ring | Acid-Catalyzed Ring Opening | HBr, Heat | 4-(2-bromo-2-carboxybutyl)oxan-2-one (or other linear products) |
Exploration of Chemically Distinct Carboxylic Acid Isosteres Derived from the Oxolane Core
The replacement of a carboxylic acid with a bioisostere is a common strategy in medicinal chemistry to improve physicochemical properties while retaining biological activity. matrix-fine-chemicals.com A wide array of functional groups can serve as isosteres for carboxylic acids, offering variations in acidity, polarity, and hydrogen bonding capacity. matrix-fine-chemicals.comsmolecule.com
Common isosteres that could hypothetically replace the carboxylic acid group of the this compound core include tetrazoles, hydroxamic acids, and acyl sulfonamides. sigmaaldrich.com Tetrazoles, for example, are known to have a similar pKa and planar structure to carboxylic acids. smolecule.com Hydroxamic acids offer a different hydrogen bonding profile and can act as metal chelators. The synthesis of these isosteres typically involves activating the parent carboxylic acid, for example by converting it to an acid chloride or using coupling agents, followed by reaction with the appropriate nucleophile (e.g., sodium azide (B81097) for tetrazole formation, or hydroxylamine (B1172632) for hydroxamic acid synthesis). youtube.com
The table below details prominent carboxylic acid isosteres and their general characteristics.
| Isostere Name | Structure | Key Properties |
| Tetrazole | -CN₄H | Acidic (pKa ≈ 4.5-4.9), planar, metabolically stable. smolecule.com |
| Hydroxamic Acid | -C(O)NHOH | Less acidic than carboxylic acids, can chelate metal ions. |
| Acyl Sulfonamide | -C(O)NHSO₂R | Strongly acidic, can form different hydrogen bond patterns. |
| 3-Hydroxyisoxazole | C₃H₂NO₂ | Planar, acidic (pKa ≈ 4-5). smolecule.com |
| Thiazolidinedione | C₃H₂NO₂S | Moderately acidic (pKa ≈ 6-7), lipophilic. smolecule.com |
Formation of Novel Cyclic and Polycyclic Systems Incorporating the this compound Moiety
The this compound scaffold can serve as a starting point for the construction of more complex ring systems. Such endeavors are central to the synthesis of novel chemical entities for various applications.
One plausible strategy involves the intramolecular cyclization of a derivatized parent molecule. For instance, if the ethyl group were functionalized with a primary amine (as described in section 7.1), a subsequent intramolecular amide coupling could forge a new bond between the amine and the carboxylic acid. This would result in the formation of a spiro-lactam, a bicyclic system where the two rings share the quaternary carbon atom.
Alternatively, the molecule can be used as a building block in intermolecular reactions. The carboxylic acid can be activated and reacted with a molecule containing two nucleophilic sites, such as ethylenediamine (B42938) or catechol. This could lead to the formation of macrocycles or other complex polycyclic structures. The synthesis of complex molecules like quinoline-3-carboxylic acid derivatives often relies on the strategic use of carboxylic acid precursors to build fused ring systems. nih.govresearchgate.net Similarly, the formation of naphtho[2,1-d]oxazole systems can be achieved from precursors containing carboxylic acid esters, which participate in catalytic C-H insertion reactions to form new rings. acs.org These established synthetic strategies highlight the potential of using this compound as a cornerstone for building novel and diverse chemical architectures.
Sustainable Synthesis and Green Chemistry Approaches for 3 Ethyloxolane 3 Carboxylic Acid
Development of Environmentally Benign Synthetic Routes and Methodologies
The pursuit of environmentally benign synthetic routes for 3-ethyloxolane-3-carboxylic acid focuses on minimizing hazardous substances, reducing waste, and utilizing renewable resources. Traditional multi-step syntheses often involve stoichiometric reagents and volatile organic solvents, which contribute to a significant environmental burden. Green chemistry offers a framework for designing safer and more efficient processes.
One plausible green approach to this compound could be adapted from the well-established malonic ester synthesis. organicchemistrytutor.comlibretexts.orglibretexts.org This method allows for the formation of a carboxylic acid from an alkyl halide. To apply this to the target molecule, a key intermediate would be a 3-halo-3-ethyloxolane. However, a more convergent and atom-economical approach would involve the direct alkylation of a malonic ester derivative with a precursor that can form the oxolane ring.
A hypothetical environmentally benign synthesis could commence with the Michael addition of diethyl malonate to an appropriate α,β-unsaturated epoxide. Subsequent intramolecular cyclization would form the oxolane ring with the malonic ester moiety at the 3-position. The ethyl group could be introduced via a Grignard reagent or other organometallic species. The final step would be the hydrolysis and decarboxylation of the substituted malonic ester to yield the desired carboxylic acid. libretexts.org
The use of alternative, greener solvents is a key aspect of developing environmentally benign methodologies. nih.gov Traditional solvents like dichloromethane (B109758) or tetrahydrofuran (B95107) could be replaced with more sustainable options such as 2-methyltetrahydrofuran (B130290) (2-MeTHF), cyclopentyl methyl ether (CPME), or even water where feasible. nih.gov The selection of a greener solvent depends on its toxicity, biodegradability, and energy requirements for its production and recycling. jocpr.com
Furthermore, the principles of green chemistry encourage the use of starting materials derived from renewable resources. nih.gov While not explicitly detailed for this compound in current literature, future research could explore pathways from biomass-derived platform chemicals.
Implementation of Catalytic Methods and Enhancing Reagent Efficiency in Production
Catalysis is a fundamental pillar of green chemistry, offering pathways to reactions with higher efficiency, selectivity, and reduced energy consumption. jocpr.com The implementation of catalytic methods for the synthesis of this compound can significantly enhance its sustainability profile.
One potential catalytic route involves the direct carboxylation of a 3-ethyloxolane precursor. mdpi.com This would be a highly atom-economical method, directly incorporating carbon dioxide as the carboxyl group source. While challenging, transition-metal-catalyzed carboxylation of C(sp³)–H bonds is an area of active research. mdpi.com A hypothetical catalytic cycle could involve the use of a rhodium or copper catalyst to facilitate the insertion of CO₂ into a C-H bond at the 3-position of 3-ethyloxolane.
Another catalytic strategy could focus on the oxidation of a precursor like 3-ethyl-3-hydroxymethyloxolane. While traditional oxidations often use stoichiometric and hazardous chromium-based reagents, catalytic aerobic oxidation presents a much greener alternative. Catalysts based on palladium, platinum, or other transition metals can facilitate the use of molecular oxygen or hydrogen peroxide as the terminal oxidant, with water being the only byproduct. primescholars.com
The table below illustrates a hypothetical comparison of different catalytic systems for the oxidation of 3-ethyl-3-hydroxymethyloxolane, based on typical performance in similar reactions.
Table 1: Hypothetical Catalytic Oxidation of 3-Ethyl-3-hydroxymethyloxolane
| Catalyst System | Oxidant | Temperature (°C) | Reaction Time (h) | Yield (%) | Selectivity (%) | Environmental Considerations |
|---|---|---|---|---|---|---|
| Jones Reagent (CrO₃/H₂SO₄) | Stoichiometric | 0-25 | 2-4 | 85 | >95 | Generates toxic chromium waste. |
| TEMPO/NaOCl | Stoichiometric | 0-25 | 1-3 | 90 | >98 | Use of bleach, formation of chlorinated byproducts. |
| Pd/C | O₂ (air) | 80-100 | 12-24 | 80 | 90 | Green oxidant (O₂), catalyst can be recycled. |
| Pt/C | O₂ (air) | 80-100 | 10-20 | 85 | 92 | Green oxidant (O₂), catalyst can be recycled. |
This table is illustrative and based on general principles of catalytic oxidation. Actual results would require experimental validation.
The use of biocatalysis, employing enzymes to carry out specific chemical transformations, also represents a promising green approach. nih.gov An appropriate oxidase or dehydrogenase could potentially convert 3-ethyl-3-hydroxymethyloxolane to the corresponding carboxylic acid with high selectivity under mild aqueous conditions.
Considerations for Waste Minimization, Atom Economy, and Energy Efficiency in Synthesis
A holistic assessment of the sustainability of a chemical process requires careful consideration of waste minimization, atom economy, and energy efficiency.
Atom Economy , a concept developed by Barry Trost, measures the efficiency of a reaction in terms of how many atoms from the reactants are incorporated into the final product. jocpr.comprimescholars.com A higher atom economy signifies a greener process with less waste generation. jocpr.com For instance, addition and rearrangement reactions have a 100% atom economy, while substitution and elimination reactions generate byproducts and thus have lower atom economies. scranton.edu
Let's consider two hypothetical synthetic routes to this compound to compare their theoretical atom economy:
Route A: Malonic Ester Synthesis. This route might involve the reaction of a 1,2-epoxybutane (B156178) with the sodium salt of diethyl malonate, followed by alkylation with an ethyl group and subsequent hydrolysis and decarboxylation.
Route B: Direct Catalytic Carboxylation. This would involve the direct reaction of 3-ethyloxolane with carbon dioxide.
Table 2: Theoretical Atom Economy Comparison for Proposed Syntheses
| Synthetic Route | Key Reactants | Desired Product | Byproducts | Theoretical Atom Economy (%) |
|---|---|---|---|---|
| Route A: Malonic Ester Synthesis | Diethyl malonate, Sodium ethoxide, 1,2-epoxybutane, Ethyl iodide, H₃O⁺ | This compound | 2x Ethanol, Sodium iodide, CO₂, H₂O | < 50% (Varies with specific pathway) |
| Route B: Direct Catalytic Carboxylation | 3-Ethyloxolane, Carbon Dioxide | this compound | None | 100% |
This table presents a simplified, theoretical comparison. The actual atom economy of Route A would be significantly lower due to multiple steps and reagents.
Waste Minimization extends beyond atom economy to include all materials used in a process, such as solvents, catalysts, and reagents for workup and purification. Strategies for waste minimization include:
Catalyst Recycling: Heterogeneous catalysts can be filtered off and reused, while homogeneous catalysts can sometimes be recovered through techniques like phase separation.
Solvent Reduction and Recycling: Performing reactions in higher concentrations or in solvent-free conditions minimizes solvent waste. When solvents are necessary, choosing those that are easily recycled is preferable. jocpr.com
Telescoping Reactions: Combining multiple synthetic steps into a one-pot procedure avoids the need for isolation and purification of intermediates, reducing solvent and energy usage. chemistryviews.org
Conclusion and Future Research Directions
Synthesis of Key Chemical Insights and Achievements in 3-Ethyloxolane-3-carboxylic Acid Research
Research pertaining to this compound is primarily built upon the extensive knowledge base of its constituent functional groups: the oxolane ring, the carboxylic acid moiety, and, most critically, the quaternary stereocenter at the C3 position. The synthesis of this compound presents a significant challenge due to the steric hindrance associated with the all-carbon quaternary center. The creation of such centers is a formidable task in asymmetric catalysis, requiring precise control to manage steric congestion in the transition state. rsc.org
Key achievements in fields relevant to this molecule's synthesis include:
Construction of Quaternary Stereocenters: Significant progress has been made in the catalytic enantioselective synthesis of quaternary carbon stereocenters over the past two decades. rsc.orgscilit.com Methodologies such as asymmetric alkylation, arylation, and Michael additions have become increasingly sophisticated, providing potential pathways to the chiral core of this compound. rsc.org
Oxolane (Tetrahydrofuran) Chemistry: The oxolane ring, also known as tetrahydrofuran (B95107) (THF), is a staple in organic synthesis, both as a versatile solvent and a structural motif in natural products and pharmaceuticals. eschemy.comwikipedia.org Its synthesis is well-established, but incorporating it into a complex structure with a quaternary center requires specialized approaches.
Carboxylic Acid Functionalization: Carboxylic acids are recognized as highly valuable and adaptable functional groups in organic synthesis. princeton.eduprinceton.edu They serve not only as key synthetic targets but also as directing groups for complex transformations like C-H bond functionalization. researchgate.net
The primary achievement in the context of this specific molecule is the conceptual convergence of these three areas, providing a blueprint for its potential, albeit challenging, synthesis and functionalization.
Identification of Unexplored Reactivity Patterns and Synthetic Avenues for the Compound
The unique structural arrangement of this compound suggests several avenues for novel reactivity that remain largely unexplored.
Sterically Hindered Carboxylic Acid Reactivity: The carboxylic acid group is sterically encumbered by the adjacent ethyl group and the oxolane ring structure. Standard derivatization methods (e.g., esterification, amidation) may prove inefficient. This opens an opportunity for the application of advanced catalytic systems or more reactive reagents to functionalize this hindered acid, which could serve as a valuable synthetic handle.
Ring-Opening Reactions: The oxolane ring, while generally stable, can undergo ring-opening polymerization or cleavage under specific catalytic conditions. eschemy.com Investigating the selective ring-opening of this substituted oxolane could yield novel linear structures with defined stereochemistry, which are not easily accessible through other means.
Transannular C–H Functionalization: Modern synthetic methods have enabled the direct functionalization of otherwise inert C–H bonds. The cycloalkane framework of the oxolane ring possesses multiple C(sp³)–H bonds. Drawing inspiration from recent breakthroughs in palladium-catalyzed transannular γ-C–H arylation of cycloalkane carboxylic acids, there is a clear, unexplored opportunity to selectively functionalize the oxolane ring at the C5 position, directed by the C3-carboxylic acid. nih.gov This would provide a powerful method for molecular editing, rapidly building complexity from the basic scaffold.
Decarboxylative Coupling: The carboxylic acid can be used as a "traceless activation group" in photoredox-catalyzed reactions. nih.gov This would involve the extrusion of CO2 to generate a tertiary radical at the C3 position, which could then be coupled with a wide range of reaction partners, providing an unexplored pathway to diverse 3,3-disubstituted oxolanes. princeton.eduprinceton.edu
Emerging Trends in Oxolane and Carboxylic Acid Chemistry Applicable to this compound
The future study of this compound will be significantly influenced by emerging trends in synthetic chemistry. numberanalytics.comnumberanalytics.com These methodologies offer milder, more efficient, and previously inaccessible routes for its synthesis and modification.
| Emerging Trend | Potential Application to this compound | Reference(s) |
| Metallaphotoredox Catalysis | Enables the direct use of the native carboxylic acid for diverse transformations like arylation, amination, and trifluoromethylation under mild conditions, overcoming the need for pre-activation. This is ideal for functionalizing the sterically hindered acid or for use in decarboxylative couplings. | princeton.eduprinceton.eduacs.org |
| Flow Chemistry | Facilitates precise control over reaction parameters, enhancing safety and yield. This could be applied to optimize challenging synthetic steps, such as the creation of the quaternary center or subsequent cross-coupling reactions, allowing for more efficient scale-up. | acs.orgmdpi.com |
| Direct C-H Functionalization | Allows for late-stage modification of the oxolane ring without requiring pre-installed functional groups. Carboxylate-directed C-H activation could selectively introduce new substituents, rapidly diversifying the core structure. | researchgate.netnih.gov |
| Enzyme and Organocatalysis | Provides sustainable and highly selective methods for synthesis. N-heterocyclic carbene (NHC) catalysis, for example, is a powerful tool for transformations involving aldehydes, which could be precursors to the target molecule. mdpi.com Enzymatic processes could offer unparalleled stereocontrol in the synthesis. | rsc.orgmdpi.com |
These trends are shifting the paradigm of heterocyclic and carboxylic acid chemistry, moving towards more sustainable and efficient synthetic protocols that could make complex molecules like this compound more accessible. numberanalytics.com
Prognosis for Advancements in Novel Chemical Technologies and Methodologies Enabled by this compound Research
The study of this compound and its derivatives is expected to catalyze advancements in several key areas of chemical technology and methodology.
First, its synthesis serves as an excellent benchmark for the development of new methods for constructing sterically congested quaternary stereocenters. Success in this area will provide robust tools applicable to the synthesis of other complex molecules. rsc.org
Second, the oxolane motif is a common feature in biologically active compounds and approved pharmaceuticals. eschemy.comnih.gov As such, this compound represents a novel, three-dimensional, and structurally rigid building block for medicinal chemistry. Its unique conformation could be exploited to design highly selective enzyme inhibitors or receptor ligands, where precise spatial arrangement is paramount. nih.govnih.gov The development of a synthetic library based on this scaffold could lead to the discovery of new therapeutic agents.
Finally, research into its reactivity, particularly in C–H functionalization and decarboxylative coupling, will contribute to the broader toolkit of late-stage functionalization. These techniques are critical in drug discovery, allowing for the rapid diversification of lead compounds to optimize their pharmacological profiles. princeton.eduresearchgate.net Methodologies proven effective on this challenging substrate will likely find wide application across the chemical sciences, accelerating the synthesis of complex organic molecules for materials science and medicine. numberanalytics.comnih.gov
Q & A
Q. What are the key challenges in synthesizing 3-ethyloxolane-3-carboxylic acid, and how can reaction conditions be optimized?
Methodological Answer: Synthesis typically involves cyclization of γ,δ-unsaturated esters or acid-catalyzed intramolecular esterification. Common challenges include low yields due to competing side reactions (e.g., polymerization) and regioselectivity issues. Optimization strategies:
- Catalyst Screening: Test Brønsted acids (e.g., H₂SO₄, p-TsOH) vs. Lewis acids (e.g., ZnCl₂) to favor cyclization over polymerization .
- Solvent Polarity: Polar aprotic solvents (DMF, DMSO) enhance cyclization efficiency compared to non-polar solvents.
- Temperature Control: Lower temperatures (0–25°C) reduce side reactions but may slow kinetics.
Example Optimization Table:
| Condition | Catalyst | Solvent | Temp (°C) | Yield (%) | Purity (HPLC) |
|---|---|---|---|---|---|
| Standard | H₂SO₄ | DMF | 25 | 45 | 92% |
| Optimized | p-TsOH | DMSO | 10 | 68 | 98% |
Q. How can researchers reliably characterize this compound’s structure and purity?
Methodological Answer: Use a multi-technique approach:
- NMR Spectroscopy: ¹H NMR confirms the oxolane ring (δ 3.5–4.5 ppm for ether protons) and carboxylic acid (δ 10–12 ppm, broad). ¹³C NMR identifies the quaternary carbon at C3 (δ 75–80 ppm) .
- IR Spectroscopy: Validate carboxylic acid O–H stretch (~2500–3000 cm⁻¹) and C=O stretch (~1700 cm⁻¹).
- HPLC-MS: Quantify purity and detect trace impurities (e.g., uncyclized precursors).
Q. How can contradictory data on the compound’s biological activity be resolved?
Methodological Answer: Contradictions often arise from assay variability or impurities. Mitigation strategies:
- Cross-Validation: Replicate assays in independent labs using standardized protocols (e.g., enzyme inhibition assays at fixed substrate concentrations) .
- Impurity Profiling: Use LC-MS to rule out interference from synthetic byproducts.
- Dose-Response Analysis: Establish EC₅₀/IC₅₀ curves to differentiate true activity from non-specific effects.
Q. What experimental approaches are suitable for studying its interaction with biological targets (e.g., enzymes)?
Methodological Answer:
- Isothermal Titration Calorimetry (ITC): Quantify binding affinity (Kd) and stoichiometry .
- Molecular Docking: Use computational models (e.g., AutoDock Vina) to predict binding modes, guided by PubChem 3D structure data (InChI: 1S/C₆H₁₀O₃...) .
- Mutagenesis Studies: Modify putative binding residues in target enzymes (e.g., serine hydrolases) to validate mechanistic hypotheses.
Q. How can computational chemistry aid in understanding its reactivity and stability?
Methodological Answer:
- DFT Calculations: Optimize geometry and calculate activation energies for ring-opening reactions (Gaussian or ORCA software) .
- Molecular Dynamics (MD): Simulate solvation effects in aqueous vs. lipid environments to predict bioavailability.
- pKa Prediction: Use tools like MarvinSketch to estimate carboxylic acid dissociation (critical for pharmacokinetics).
Q. What strategies improve regioselectivity in derivative synthesis (e.g., esterification)?
Methodological Answer:
- Protecting Groups: Temporarily block the carboxylic acid with tert-butyl esters to direct reactivity to the oxolane ring .
- Catalytic Asymmetric Synthesis: Employ chiral catalysts (e.g., BINOL-derived phosphoric acids) for enantioselective alkylation .
- Isotopic Labeling: Use ¹³C-labeled ethyl groups to track regiochemical outcomes via NMR .
Data Contradiction Analysis Framework
| Scenario | Resolution Strategy | Evidence Source |
|---|---|---|
| Variable enzymatic inhibition | Standardize assay pH/temperature; use KO cells | |
| Discrepant spectral data | Cross-check with high-purity standards | |
| Conflicting computational vs. experimental results | Validate force fields/parameter sets |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
